7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” is a chemical compound with the molecular formula C8H10BNO2 . It is a solid substance at room temperature . The compound belongs to the class of benzoxaboroles, which are characterized by a five-membered oxaborole ring fused with a phenyl ring.
Molecular Structure Analysis
The InChI code for “7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” is 1S/C8H10BNO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4,10H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” is 162.98 . It is a solid substance at room temperature .Scientific Research Applications
D-Amino Acid Oxidase Inhibition and Chronic Pain Management
D-amino acid oxidase (DAAO) plays a significant role in the development of central sensitization-mediated chronic pain. Studies have shown that DAAO inhibitors, such as CBIO, can interact with morphine in analgesia in an additive manner in acute nociception settings and in formalin-induced tonic pain. This interaction does not produce self-tolerance to analgesia or cross-tolerance to morphine. Furthermore, DAAO inhibitors can prevent or even reverse morphine tolerance to analgesia, suggesting their potential in managing chronic pain and their pharmacological basis in combination with morphine for clinical pain management (Gong et al., 2012).
Antibiotic Properties and Bacterial Inhibition
GSK2251052, a boron-containing antibiotic that inhibits bacterial leucyl tRNA synthetase, has been developed for treating serious Gram-negative infections. It demonstrates high tissue distribution and a longer half-life of total radioactivity in plasma compared to the parent compound. The major metabolite, M3, resulted from the oxidation of the propanol side chain and was eliminated renally. These findings underscore the potential of boron-containing compounds in treating bacterial infections and the need for understanding their disposition and metabolism in human systems (Bowers et al., 2013).
Enhancement of NMDAR-mediated Neurotransmission
Sodium benzoate, a DAAO inhibitor, has been shown to enhance NMDAR-mediated neurotransmission, which is crucial in the pathophysiology of schizophrenia. Clinical trials have revealed that sodium benzoate as an add-on treatment can significantly improve various symptom domains and neurocognition in patients with chronic schizophrenia. These findings highlight the potential of DAAO inhibition as a novel approach for new drug development for schizophrenia and other neurological conditions (Lane et al., 2013).
Safety And Hazards
The safety information for “7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-hydroxy-3,4-dihydro-2,1-benzoxaborinin-7-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO2/c10-7-2-1-6-3-4-12-9(11)8(6)5-7/h1-2,5,11H,3-4,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFYNSWNCDQADT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=C(CCO1)C=CC(=C2)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-3,4-dihydro-1H-benzo[c][1,2]oxaborinin-1-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.